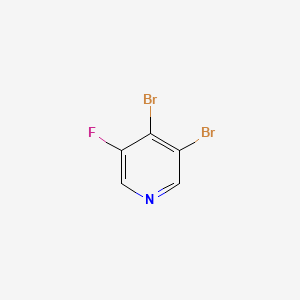

3,4-二溴-5-氟吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

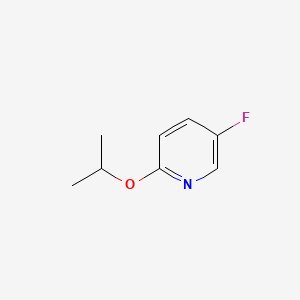

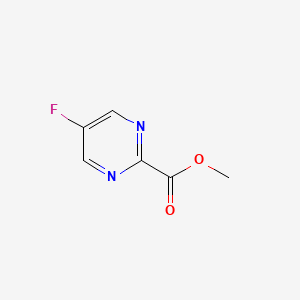

3,4-Dibromo-5-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has an average mass of 254.883 Da and a monoisotopic mass of 252.853790 Da .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3,4-Dibromo-5-fluoropyridine, can be achieved through various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another approach is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-5-fluoropyridine consists of a pyridine ring substituted with two bromine atoms and one fluorine atom . The InChI code for this compound is 1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H .Chemical Reactions Analysis

Fluoropyridines, including 3,4-Dibromo-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues . The Suzuki–Miyaura coupling is a common reaction involving this compound .Physical And Chemical Properties Analysis

3,4-Dibromo-5-fluoropyridine is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 3,4-Dibromo-5-fluoropyridine, are used in the synthesis of various fluorinated heterocyclic compounds . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Use in Cancer Research

Fluoropyridines, including 3,4-Dibromo-5-fluoropyridine, are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds are of special interest as potential imaging agents for various biological applications .

Agricultural Applications

Fluoropyridines are used in the search for new agricultural products with improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Fluorinated medicinal candidates, including those derived from 3,4-Dibromo-5-fluoropyridine, have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Synthesis of Herbicides and Insecticides

3,4-Dibromo-5-fluoropyridine can be used as a starting material for the synthesis of some herbicides and insecticides . This highlights its importance in the agricultural sector .

6. Use as a Building Block in Chemical Synthesis 3,4-Dibromo-5-fluoropyridine is used as a building block in chemical synthesis . It’s a key component in the production of various organic compounds .

安全和危害

3,4-Dibromo-5-fluoropyridine is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

作用机制

Target of Action

3,4-Dibromo-5-fluoropyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in the synthesis of various organic compounds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the 3,4-Dibromo-5-fluoropyridine is transferred from boron to palladium, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 3,4-Dibromo-5-fluoropyridine plays a crucial role in the transmetalation step, where it is transferred from boron to palladium .

Result of Action

The result of the action of 3,4-Dibromo-5-fluoropyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

3,4-dibromo-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVNORXSGJINCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717821 |

Source

|

| Record name | 3,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260843-59-1 |

Source

|

| Record name | 3,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/no-structure.png)

![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)